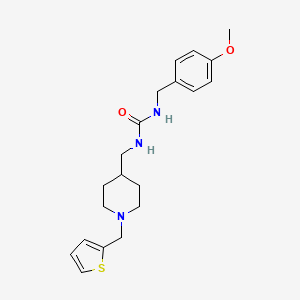
1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a urea derivative that has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
Research on urea derivatives demonstrates their potential as bioactive molecules, particularly as inhibitors targeting specific enzymes or receptors. For instance, the synthesis and assessment of flexible urea derivatives for anti-acetylcholinesterase activity highlight the importance of optimizing chemical structures for enhanced pharmacological effects. These studies suggest that urea derivatives can be designed with high inhibitory activities against key enzymes involved in neurological processes (J. Vidaluc et al., 1995).
Potential Drug Applications
Urea derivatives are explored for their potent activities against various health conditions, including cancer, nociceptive pain, and neurodegenerative disorders. The synthesis of stable isotopically labeled urea derivatives, for example, aids in pharmacokinetic studies by serving as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, highlighting their utility in drug development processes (D. Liang et al., 2020).
Natural Source Derivatives
Investigations into natural sources have led to the isolation of urea derivatives with potential bioactive properties. For example, urea derivatives isolated from the roots of Pentadiplandra brazzeana showcase the diversity of chemical compounds available from natural sources and their potential applications in medicinal chemistry (Apollinaire Tsopmo et al., 1999).
Chemical Properties and Applications
Urea derivatives are also studied for their chemical properties, including reactions under specific conditions, which are critical for their synthesis and potential applications in various fields. For instance, the cocondensation of urea with methylolphenols under acidic conditions has been explored, contributing to the understanding of urea derivatives' reactivity and potential for creating novel compounds (B. Tomita & C. Hse, 1992).
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-25-18-6-4-16(5-7-18)13-21-20(24)22-14-17-8-10-23(11-9-17)15-19-3-2-12-26-19/h2-7,12,17H,8-11,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMQNAQLIGJIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


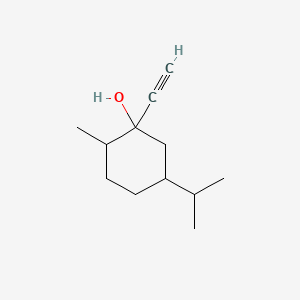
![10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide](/img/structure/B2760581.png)
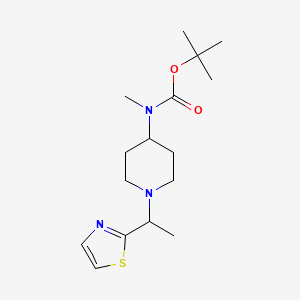

![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)



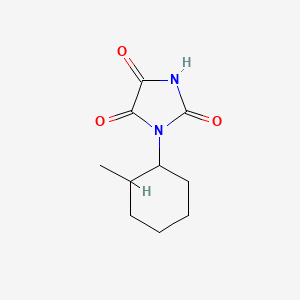
![N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2760594.png)
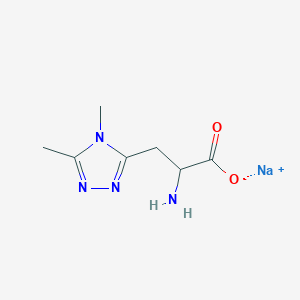

![[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]methyl cyanide](/img/structure/B2760597.png)